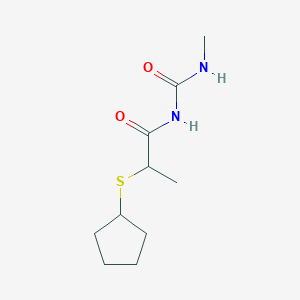
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes in the body. In
Wissenschaftliche Forschungsanwendungen
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to act as a potent inhibitor of certain enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the regulation of endocannabinoid signaling and are potential targets for the treatment of various diseases, including pain, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide involves the inhibition of FAAH and MAGL enzymes. This results in increased levels of endocannabinoids in the body, which can then bind to cannabinoid receptors and produce various physiological effects. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, which may be related to its inhibition of FAAH and MAGL enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide can produce a range of biochemical and physiological effects. These include increased levels of endocannabinoids, decreased pain and inflammation, and improved neurological function. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, epilepsy, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide in lab experiments is its potency as an enzyme inhibitor. This makes it an ideal compound for studying the role of FAAH and MAGL enzymes in various physiological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide. One area of focus is the development of more potent and selective inhibitors of FAAH and MAGL enzymes. Additionally, there is a need for further studies to explore the potential applications of this compound in the treatment of various diseases, including cancer and neurological disorders. Finally, there is a need for more research to better understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Synthesemethoden
The synthesis method for 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide involves the reaction of cyclopentylmagnesium bromide with N-(methylcarbamoyl)propanamide. The resulting product is then treated with thionyl chloride and sodium sulfide to yield the final compound. This method has been optimized to produce high yields of the compound with minimal impurities.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-7(9(13)12-10(14)11-2)15-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXJYIKXRDDILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC)SC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



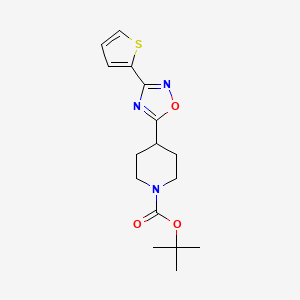
![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)
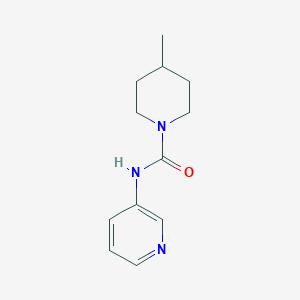
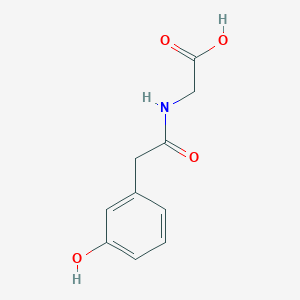
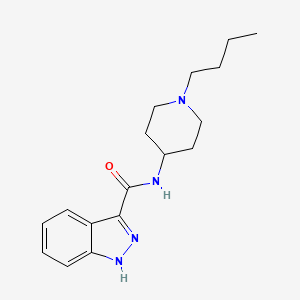
![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)

![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)
![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)
![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)

![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)